molecular formula C9H13N5O2 B592722 4-Hydroxy Moxonidine CAS No. 352457-34-2

4-Hydroxy Moxonidine

Cat. No.: B592722
CAS No.: 352457-34-2
M. Wt: 223.236
InChI Key: MFFANMLJBOSKIX-UHFFFAOYSA-N
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Description

4-Hydroxy Moxonidine is a derivative of moxonidine, a centrally acting antihypertensive drug. It is known for its role as an impurity in the synthesis of moxonidine and has been studied for its potential biological activities. The compound’s chemical structure includes a pyrimidinone ring substituted with an imidazoline moiety, making it a unique molecule in the realm of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Moxonidine typically involves the hydroxylation of moxonidine. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position on the moxonidine molecule. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as thin-layer chromatography and ultra-performance liquid chromatography are employed to monitor the synthesis and detect any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Moxonidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, moxonidine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of moxonidine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-Hydroxy Moxonidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy Moxonidine is closely related to that of moxonidine. Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1), which is found in the rostral ventrolateral medulla. This receptor subtype is involved in the regulation of sympathetic nervous system activity. By binding to these receptors, moxonidine, and potentially this compound, reduce sympathetic outflow, leading to a decrease in blood pressure .

Comparison with Similar Compounds

4-Hydroxy Moxonidine can be compared with other similar compounds, such as:

    6-Chloromoxonidine: Another impurity in moxonidine synthesis, differing by the presence of a chlorine atom instead of a hydroxyl group.

    4-Methoxymoxonidine: Contains a methoxy group instead of a hydroxyl group, affecting its chemical reactivity and biological activity.

    6-Desmethylmoxonidine: Lacks a methyl group, which influences its pharmacological properties.

Uniqueness: this compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its hydroxyl group makes it more reactive in certain chemical reactions, providing opportunities for further functionalization and study.

Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFANMLJBOSKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140221
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352457-34-2
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352457-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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